Isoquinoline-7-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
isoquinoline-7-carbothioamide |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-6H,(H2,11,13) |
InChI Key |
QYWRGRMDETYNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(=S)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy Applications (e.g., FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bond vibrations within isoquinoline-7-carbothioamide. The spectra are distinguished by characteristic bands corresponding to the isoquinoline (B145761) core and the carbothioamide side chain. researchgate.net
In the FT-IR spectrum, prominent absorption bands are expected for the N-H stretching vibrations of the primary thioamide group, typically appearing in the region of 3300-3100 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide, is expected to produce a band in the 850-600 cm⁻¹ range. The aromatic isoquinoline ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1650-1400 cm⁻¹ region. researchgate.netresearchgate.net
Raman spectroscopy provides complementary information. mdpi.com The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often yield strong signals. spectroscopyonline.com The C=S bond, while having a moderate IR absorption, can also be observed in the Raman spectrum. Due to the potential for fluorescence from the conjugated system, the use of a near-infrared (NIR) laser (e.g., 1064 nm) in FT-Raman spectroscopy is often advantageous. mdpi.com Theoretical calculations using Density Functional Theory (DFT) are frequently employed to aid in the precise assignment of observed vibrational modes by correlating experimental frequencies with computed results. researchgate.netresearchgate.net
Table 1: Predicted Vibrational Frequencies for this compound This table is generated based on data from analogous compounds.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Functional Group |
| N-H Asymmetric Stretch | ~3300 | Weak/Not Observed | Thioamide |
| N-H Symmetric Stretch | ~3150 | Weak/Not Observed | Thioamide |
| Aromatic C-H Stretch | ~3050 | Strong | Isoquinoline |
| N-H Bend | ~1620 | Moderate | Thioamide |
| C=N/C=C Ring Stretch | 1650-1400 | Strong | Isoquinoline |
| C=S Stretch | ~800 | Moderate | Thioamide |
| Aromatic C-H Out-of-Plane Bend | 900-700 | Moderate | Isoquinoline |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms in this compound. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) allows for unambiguous assignment of all proton and carbon signals. ipb.ptresearchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the seven protons of the isoquinoline ring system and the two protons of the thioamide NH₂ group. The protons on the isoquinoline core (H-1, H-3, H-4, H-5, H-6, H-8) will appear in the aromatic region (typically δ 7.5-9.5 ppm). ipb.ptmdpi.com The H-1 proton is often the most deshielded due to the influence of the adjacent nitrogen atom. The thioamide N-H protons are expected to appear as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration.
The ¹³C NMR spectrum will display nine signals for the carbon atoms of the isoquinoline ring and one for the thioamide carbon (C=S). The thioamide carbonyl carbon is characteristically found far downfield, often in the δ 190-200 ppm range. researchgate.net Two-dimensional techniques are crucial for definitive assignments. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals two- and three-bond correlations, which is essential for identifying quaternary carbons and linking the carbothioamide group to the C-7 position of the isoquinoline ring. ipb.pt
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ This table is generated based on data from analogous compounds.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | ~9.3 | ~152 |
| 3 | ~8.5 | ~144 |
| 4 | ~7.8 | ~121 |
| 5 | ~8.1 | ~128 |
| 6 | ~7.9 | ~127 |
| 7 | - | ~135 |
| 8 | ~8.2 | ~130 |
| 4a | - | ~136 |
| 8a | - | ~129 |
| C=S | - | ~198 |
| NH₂ | ~9.5 (broad) | - |
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₈N₂S).
Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion [M]⁺• is expected to be prominent. mcmaster.ca The fragmentation of the isoquinoline core often involves the characteristic loss of hydrogen cyanide (HCN, 27 Da). mcmaster.ca The carbothioamide side chain can undergo several fragmentation pathways, including the loss of a sulfhydryl radical (•SH) or ammonia (B1221849) (NH₃). Cleavage of the C-C bond between the ring and the side chain can lead to the formation of an isoquinolinyl cation (m/z 128) or a carbothioamide-containing fragment. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments are invaluable for systematically mapping these fragmentation pathways, providing robust confirmation of the proposed structure. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Ion Formula | Description |
| 176 | [C₁₀H₈N₂S]⁺• | Molecular Ion (M⁺•) |
| 149 | [C₁₀H₇N]⁺• | [M - HCN]⁺• |
| 143 | [C₁₀H₉N₂]⁺ | [M - SH]⁺ |
| 128 | [C₉H₆N]⁺ | [M - CSNH₂]⁺ (Isoquinolinyl fragment) |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for this compound, revealing its three-dimensional structure at atomic resolution. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. rsc.orgnih.gov
For this compound, crystallographic analysis would confirm the planarity of the isoquinoline ring system. A key area of interest would be the conformation of the carbothioamide group relative to the aromatic ring. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions. The primary thioamide group is a potent hydrogen bond donor, and it is expected to form strong intermolecular hydrogen bonds (N-H···S or N-H···N) in the solid state, likely leading to the formation of well-ordered supramolecular assemblies, such as dimers or extended networks. rsc.org These interactions are critical in governing the physical properties of the compound.
Table 4: Representative Crystallographic Data Parameters This table presents typical parameters that would be determined in an X-ray diffraction experiment.
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry of the unit cell. |
| a (Å) | 10.5 | Unit cell dimension. |
| b (Å) | 8.5 | Unit cell dimension. |
| c (Å) | 9.0 | Unit cell dimension. |
| β (°) | 95.0 | Unit cell angle. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Chiroptical Spectroscopy for Configurational Analysis
This compound itself is an achiral molecule and therefore does not exhibit optical activity. However, chiroptical spectroscopy becomes a vital tool for the analysis of chiral derivatives. If a stereocenter were introduced into the molecule, for example by substitution on the thioamide nitrogen with a chiral group, the resulting enantiomers would be distinguishable using techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). researchgate.netrsc.org
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible range. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. mdpi.com VCD measures the same phenomenon but in the infrared range, providing stereochemical information related to the molecule's vibrational modes. mdpi.com
For a chiral derivative of this compound, the absolute configuration can be determined by comparing the experimental ECD or VCD spectrum with spectra predicted by quantum chemical calculations for a known configuration (e.g., R or S). researchgate.netmdpi.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the chiral center. rsc.org
Chemical Reactivity and Functional Group Transformations
Reactivity of the Carbothioamide Functional Group
The carbothioamide group (-CSNH₂) is a unique functional group, an isostere of the amide group where the oxygen atom is replaced by sulfur. This substitution significantly alters the group's chemical properties. Thioamides are generally more reactive than their corresponding amides towards both electrophiles and nucleophiles, a characteristic attributed to the weaker C=S double bond compared to the C=O bond. nih.gov Resonance between the nitrogen lone pair and the thiocarbonyl π-system leads to increased electron density on the sulfur atom and reduced electrophilicity at the thiocarbonyl carbon.
The sulfur atom of the carbothioamide group is nucleophilic and is a primary site for electrophilic attack. nih.govrsc.org This reactivity allows for a variety of transformations, including alkylation and acylation at the sulfur atom, forming thioimidate intermediates. mdpi.com For instance, reaction with alkyl halides in the presence of a base typically leads to the formation of S-alkylated products. Similarly, acyl halides can react at the sulfur center, although this can sometimes be followed by rearrangement. mdpi.com Electrophilic carbenes are also known to attack the sulfur atom, resulting in the formation of thiocarbonyl ylides. bohrium.com
Table 1: Examples of Electrophilic Addition Reactions at the Sulfur of Thioamides
| Reaction Type | Electrophile | Product Type | General Conditions |
|---|---|---|---|
| S-Alkylation | Alkyl Halide (R-X) | Thioimidate | Base |
| S-Acylation | Acyl Halide (RCO-Cl) | S-Acyl Thioimidate | Base |
| Ylide Formation | Carbene | Thiocarbonyl Ylide | Carbene source |
While the thiocarbonyl carbon is less electrophilic than a carbonyl carbon, it can still undergo nucleophilic attack. researchgate.net Compared to amides, thioamides are generally more resistant to hydrolysis and direct nucleophilic addition. nih.gov However, the reactivity can be enhanced by activating the thioamide. One common strategy involves N-activation, for example, by introducing a tert-butoxycarbonyl (Boc) group onto the nitrogen atom. nih.govnsf.gov This activation decreases the resonance stabilization of the thioamide, making the thiocarbonyl carbon more susceptible to attack by nucleophiles. nsf.gov
Desulfurization is a characteristic reaction of thioamides, often used to convert them back into their corresponding amides or to other functional groups like nitriles or amines. nih.gov This transformation can be achieved using various oxidative or reductive methods.
Oxidative Desulfurization: Reagents like hydrogen peroxide, often in the presence of a catalyst such as zirconium(IV) chloride (ZrCl₄), can efficiently convert thioamides to amides under mild conditions. organic-chemistry.org Copper-catalyzed reactions using molecular oxygen as the oxidant also provide an effective route to nitrogen-containing heterocycles through desulfurization-promoted cyclization. oup.com
Reductive Desulfurization: Treatment with reducing agents can lead to the formation of amines. Transition metal-free methods, for instance using a combination of B(C₆F₅)₃ and PhSiH₃, have been developed for the selective cleavage of the C=S bond to furnish amines. researchgate.net
Metal-Mediated Desulfurization: Thiophilic metals such as silver(I), mercury(II), and copper(I) salts can coordinate to the sulfur atom, activating the C=S bond and facilitating its cleavage to generate various products including amides, amidines, or nitriles. chemrxiv.org
Table 2: Selected Methods for Thioamide Desulfurization
| Reagent/Catalyst | Product | Reference |
|---|---|---|
| H₂O₂/ZrCl₄ | Amide | organic-chemistry.org |
| Cu-catalyst, O₂ | N-heterocycles | oup.com |
| B(C₆F₅)₃, PhSiH₃ | Amine | researchgate.net |
| Ag(I), Hg(II), or Cu(I) salts | Amide, Amidine, Nitrile | chemrxiv.org |
The direct conversion of one thioamide into another, known as transamidation, is a synthetically useful but challenging transformation. nih.gov Recent advances have provided several protocols to achieve this. One strategy involves the activation of primary or secondary thioamides by N-acylation (e.g., with a Boc group), which destabilizes the N-C(S) bond and makes it susceptible to cleavage and substitution by an incoming amine. nsf.govmdpi.com Other methods employ promoters like sodium p-toluenesulfinate (NaOTs) or utilize metal-free, acetophenone-promoted enamine catalysis to facilitate the exchange of the amine moiety. mdpi.comacs.org
Desulfurization Reactions
Transformations Involving the Isoquinoline (B145761) Moiety
The isoquinoline ring system is an aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. Its reactivity is dictated by the electronic properties of both rings.
In electrophilic aromatic substitution (EAS) reactions, the isoquinoline ring is generally attacked on the electron-rich benzene ring rather than the electron-deficient pyridine ring. arsdcollege.ac.ingcwgandhinagar.com The nitrogen atom in the pyridine ring deactivates the heterocyclic ring towards electrophilic attack. scribd.com For an unsubstituted isoquinoline, electrophilic substitution typically occurs at the C-5 and C-8 positions. uop.edu.pkmsu.edu
Studies on the pyrolysis of 1-(isoquinolyl)ethyl acetates under neutral conditions have shown a positional reactivity order of 4 > 5 = 7 > 8 > 6 > 3 > 1, indicating that the C-7 position is relatively reactive towards certain electrophiles even in the neutral molecule. rsc.org However, under standard ionic EAS conditions, the directing effect of the C-7 substituent is expected to be the dominant factor.
Table 3: Predicted Regioselectivity of EAS on Isoquinoline-7-carbothioamide
| Reactant | Substituent at C-7 | Directing Effect | Predicted Position(s) of Substitution |
|---|---|---|---|
| This compound | -CSNH₂ (deactivating) | meta-directing | C-6, C-8 |
Nucleophilic Additions to the Isoquinoline Ring
The isoquinoline nucleus is generally susceptible to nucleophilic attack, primarily at the C-1 position, due to the electron-withdrawing nature of the heterocyclic nitrogen atom. quimicaorganica.orgiust.ac.iruop.edu.pk This reactivity is a key feature in the functionalization of isoquinoline derivatives. For this compound, nucleophilic additions are expected to follow this general principle, targeting the electron-deficient carbon atoms of the pyridine ring.
Hard nucleophiles, such as organolithium reagents and Grignard reagents, readily add to the C-1 position of the isoquinoline ring system. iust.ac.ir The resulting dihydroisoquinoline intermediates can then be oxidized to yield the C-1 substituted, rearomatized isoquinoline. iust.ac.ir Similarly, the addition of amide ions, typically from sodium amide or potassium amide in liquid ammonia (B1221849), occurs at the C-1 position to form 1-aminoisoquinoline (B73089) derivatives upon oxidation. iust.ac.iruomustansiriyah.edu.iq
Oxidation and Reduction Pathways
The oxidation and reduction of the isoquinoline ring system provide pathways to various derivatives with modified saturation levels.
Oxidation: The isoquinoline ring is relatively resistant to oxidation. pharmaguideline.com Vigorous oxidation, for instance with alkaline potassium permanganate, can lead to the cleavage of the benzene ring, yielding pyridine-3,4-dicarboxylic acid (cinchomeronic acid). uop.edu.pk Milder oxidation using peracids, such as peracetic acid, typically results in the formation of the corresponding N-oxide. uop.edu.pk For this compound, oxidation with a peracid would be expected to produce this compound N-oxide. The presence of the carbothioamide group may influence the reaction conditions required.
Reduction: The reduction of the isoquinoline ring can lead to either dihydro- or tetrahydroisoquinoline derivatives, depending on the reducing agent and reaction conditions. pharmaguideline.com Catalytic hydrogenation or reduction with tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroisoquinoline. uop.edu.pk The carbothioamide group at the C-7 position is generally stable under these conditions, allowing for the selective reduction of the heterocyclic ring.
Derivatization Strategies for this compound
The presence of both the isoquinoline ring and the carbothioamide functional group in this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives.
Modifications at the Carbothioamide Nitrogen
The nitrogen atom of the carbothioamide group is a key site for derivatization through reactions such as alkylation and acylation. These modifications can significantly alter the compound's properties. For instance, N-aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized by treating isothiocyanate derivatives with a base like potassium carbonate in acetone. nih.gov This suggests that the nitrogen of the carbothioamide can act as a nucleophile.
Alkylation of the carbothioamide nitrogen can be achieved using various alkyl halides. Similarly, acylation with acid chlorides or anhydrides would yield N-acyl derivatives. These reactions expand the structural diversity of compounds derived from this compound.
Substitutions on the Isoquinoline Ring
Substitutions on the isoquinoline ring can occur through either electrophilic or nucleophilic pathways, primarily on the benzene portion of the molecule.
Electrophilic Substitution: Due to the deactivating effect of the protonated nitrogen atom, electrophilic substitution on the isoquinoline ring requires harsh conditions and primarily occurs on the benzene ring at positions C-5 and C-8. uop.edu.pkquimicaorganica.org Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and sulfonation (using oleum). uomustansiriyah.edu.iq For this compound, these reactions would be expected to yield 5- or 8-substituted derivatives.
Nucleophilic Substitution: Nucleophilic aromatic substitution is more facile on the pyridine ring, especially if a good leaving group is present. For example, 1-haloisoquinolines are susceptible to displacement by nucleophiles. iust.ac.ir While this compound does not inherently possess such a leaving group, derivatization strategies can introduce one, opening pathways for further functionalization.
Annulation Reactions for Fused Heterocycles
Annulation reactions involving the isoquinoline core are a powerful tool for the synthesis of complex, fused heterocyclic systems. These reactions often utilize the reactivity of both the nitrogen atom and specific carbon positions on the ring.
One common strategy involves the construction of a new ring fused to the isoquinoline system. For example, the synthesis of benzimidazo[2,1-a]isoquinolines can be achieved through various catalytic C-H activation and annulation strategies. mdpi.com These methods often involve the reaction of a substituted isoquinoline derivative with another cyclic or acyclic component.
Another approach involves the intramolecular cyclization of a pre-functionalized isoquinoline. For instance, an appropriately substituted this compound derivative could undergo intramolecular cyclization to form a new heterocyclic ring fused at the 6 and 7-positions or other available sites, depending on the nature and position of the reactive side chain. The development of fused heterocyclic systems from isoquinoline precursors is an active area of research, with applications in materials science and medicinal chemistry. researchgate.net
Coordination Chemistry and Metal Complexation Studies
Principles of Heterocyclic Thioamide Coordination
Heterocyclic thioamides are a versatile class of ligands in coordination chemistry due to their multiple potential donor sites and their ability to exist in tautomeric forms. researchgate.net The thioamide functional group, characterized by the R-CS-NR'R'' structure, is the key to this versatility. scispace.comconferenceworld.in
The coordination chemistry of these ligands is primarily governed by the following principles:
Donor Atoms: The thioamide moiety contains both a soft donor atom (sulfur) and a hard donor atom (nitrogen), making it capable of coordinating with a wide range of transition metals. ajol.info
Tautomerism: Heterocyclic thioamides can exist in equilibrium between a thione form (-NH-C(=S)-) and a thiol form (-N=C(-SH)-). researchgate.net Deprotonation of the thiol form yields a thionate anion, which is a potent coordinating agent.
Coordination Modes: Due to these features, heterocyclic thioamides can adopt several coordination modes. researchgate.netspringerprofessional.de These include:
Monodentate: Coordination occurs solely through the sulfur atom of the thione group. ajol.info
Chelating: The ligand binds to a single metal center through two donor atoms. In the case of isoquinoline-7-carbothioamide, this would typically involve the thioamide sulfur and the nitrogen atom of the isoquinoline (B145761) ring, forming a stable chelate ring. conferenceworld.in
Bridging: The thioamide group can bridge two or more metal centers, with the sulfur atom often acting as the bridging point. This can lead to the formation of dinuclear, oligomeric, or polymeric structures. researchgate.netrsc.org
The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, the stoichiometry, and the presence of co-ligands. springerprofessional.de
Ligand Design and Denticity of this compound
The concept of denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. libretexts.orgnumberanalytics.com Ligands are classified as monodentate (one donor atom), bidentate (two donor atoms), tridentate, and so on. libretexts.org The design of this compound incorporates two key structural features that dictate its potential denticity and coordination behavior.
The Isoquinoline Moiety: This heterocyclic system provides a nitrogen atom (N1) which is a well-established donor site in coordination chemistry, readily forming complexes with various transition metals. chinesechemsoc.orgnih.gov
The Carbothioamide Moiety: The thioamide group (-C(S)NH₂) at the 7-position introduces two additional potential donor sites: the thione sulfur atom and the amide nitrogen atom.
Based on studies of analogous ligands, such as N-(2-pyrimidyl)-quinoline-2-thioamide, the most probable coordination mode for this compound is as a bidentate N,S-donor ligand . conferenceworld.in In this arrangement, the ligand would chelate to a metal ion using the nitrogen atom of the isoquinoline ring and the sulfur atom of the thioamide group. This forms a thermodynamically stable five- or six-membered chelate ring, which is a common and favored arrangement in coordination chemistry. While the thioamide nitrogen can participate in coordination, chelation involving the heterocyclic nitrogen and the thioamide sulfur is generally preferred.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with heterocyclic thioamide ligands can generally be achieved through straightforward and well-established methods.
The most common approach for preparing these complexes is through direct synthesis. scispace.com This method typically involves the reaction of the ligand with a metal salt in a suitable solvent. A general procedure is as follows:
An ethanolic or methanolic solution of the this compound ligand is prepared. scispace.com
A solution of a transition metal salt, such as cobalt(II) chloride, nickel(II) chloride, or copper(II) chloride, is prepared in the same solvent. conferenceworld.inmaterialsciencejournal.org
The two solutions are mixed, typically in a 2:1 ligand-to-metal molar ratio, and the resulting mixture is heated under reflux for several hours. scispace.commaterialsciencejournal.org
Upon cooling, the solid metal complex often precipitates out of the solution. The product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a vacuum. materialsciencejournal.org
This direct method is widely used to synthesize a variety of mononuclear complexes with thioamide-containing ligands. researchgate.net
More complex and intricate structures, such as dinuclear, trinuclear, or polymeric coordination compounds, can be formed through self-assembly processes. rsc.orgtandfonline.com In these reactions, the final structure is the thermodynamically favored product formed from the spontaneous organization of the ligand and metal components. For instance, the reaction of heterocyclic thioamides with copper(I) halides has been shown to yield dinuclear and trinuclear complexes with unusual bonding patterns, where ligands can act as both chelating and bridging units. rsc.org The formation of these self-assembled structures is highly dependent on the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions (e.g., solvent, temperature, and presence of counter-ions).
Direct Synthesis Methods
Structural Characterization of Metal Complexes
The definitive elucidation of the structure of a metal complex, including its coordination geometry, bond lengths, and bond angles, is accomplished through single-crystal X-ray diffraction. ijcce.ac.irmdpi.com
While specific crystal structures for complexes of this compound are not available in the surveyed literature, the analysis of closely related compounds provides significant insight into the expected structural features. For example, the X-ray analysis of a binuclear copper(II) complex with a benzimidazole-carbothioamide ligand, di(μ-chloro)-dichloro-bis[benzimidazol-2-N-(4-ethoxyphenyl)carbothioamide]copper(II), reveals detailed structural information. scispace.com
In this representative complex, each copper atom is five-coordinated in a distorted square pyramidal geometry. scispace.com The coordination sphere is composed of the nitrogen and sulfur atoms from the chelating thioamide ligand, two bridging chlorine atoms, and one terminal chlorine atom. scispace.com The two copper centers are linked by the two bridging chlorides. scispace.com Such a structure highlights the capacity of thioamide ligands to facilitate the formation of polynuclear complexes.
Below is an interactive table presenting selected crystallographic data for this analogous binuclear copper(II) complex, which illustrates the type of detailed structural information obtained from X-ray diffraction studies.
| Parameter | Value | Description |
|---|---|---|
| Coordination Geometry | Distorted Square Bipyramidal | The geometry around each Cu(II) center. scispace.com |
| Cu-S Bond Length | 2.30 Å | The distance between the copper ion and the thioamide sulfur atom. |
| Cu-N Bond Length | 2.01 Å | The distance between the copper ion and the heterocyclic nitrogen atom. |
| Cu-Cl (bridging) Bond Lengths | 2.28 Å, 2.69 Å | The distances between the copper ion and the bridging chlorine atoms. scispace.com |
| Cu-Cl (terminal) Bond Length | 2.25 Å | The distance between the copper ion and the non-bridging chlorine atom. |
| S-Cu-N Bite Angle | 83.4° | The angle formed by the chelating S, N, and Cu atoms. |
| Cu···Cu Distance | 3.620 Å | The distance between the two copper centers in the binuclear complex. scispace.com |
Solid-State Structures via X-ray Diffraction
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes are determined by the nature of the central metal ion, its oxidation state, and the ligand field environment. These properties are typically investigated using UV-Vis spectroscopy and magnetic susceptibility measurements.
Electronic Spectra
The electronic spectra of metal complexes of this compound would be expected to exhibit both ligand-centered and metal-centered electronic transitions. The free ligand would likely show absorption bands in the UV region corresponding to π → π* and n → π* transitions within the isoquinoline ring and the carbothioamide group. mdpi.com Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift, indicating coordination to the metal ion. amazonaws.com
In addition to these ligand-based transitions, the spectra of transition metal complexes would feature d-d transitions and charge-transfer bands. The d-d transitions, which occur in the visible region, are typically weak and provide information about the geometry of the complex. mdpi.com For instance, copper(II) complexes of related thiosemicarbazones often exhibit a broad d-d band in the 555–667 nm range. ias.ac.in Charge-transfer transitions, which are more intense, can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. In the case of thiosemicarbazone complexes, S → Cu(II) charge transfer bands are commonly observed in the 385–400 nm range. ias.ac.in
Illustrative Electronic Spectral Data for Related Thiosemicarbazone Complexes
The following table provides representative electronic spectral data for copper(II) complexes of a related thiosemicarbazone ligand, illustrating the types of transitions that could be expected. mdpi.comias.ac.in
| Complex Type | λmax (nm) for π → π and n → π** | λmax (nm) for Charge Transfer | λmax (nm) for d-d Transitions |
| Cu(II)-Thiosemicarbazone | 253-368 | 380-435 | ~600 |
| This table is for illustrative purposes and the data does not correspond to this compound complexes. |
Magnetic Properties
Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex and, by extension, its electronic configuration and geometry. Complexes of this compound with d¹⁰ metal ions like Zn(II) or Cd(II) would be diamagnetic. In contrast, complexes with transition metals having unpaired d-electrons, such as Cu(II) (d⁹) or Ni(II) (d⁸), would be paramagnetic.
The magnetic moment (μ_eff) of a complex can be calculated from its magnetic susceptibility. For mononuclear copper(II) complexes, the magnetic moments are typically in the range of 1.65–1.9 Bohr magnetons (B.M.), which is close to the spin-only value for one unpaired electron. ias.ac.in Deviations from this value can indicate the presence of magnetic exchange interactions between metal centers in polynuclear complexes. For instance, a significantly lower magnetic moment may suggest antiferromagnetic coupling. ias.ac.in For high-spin octahedral nickel(II) complexes, magnetic moments are generally in the range of 2.9–3.4 B.M., corresponding to two unpaired electrons.
Illustrative Magnetic Moment Data for Related Metal Complexes
This table presents typical magnetic moment values for copper(II) and nickel(II) complexes with related ligands.
| Metal Ion | Geometry | Number of Unpaired Electrons | Typical Magnetic Moment (B.M.) |
| Cu(II) | Square Planar/Octahedral | 1 | 1.65 - 1.90 ias.ac.in |
| Ni(II) | Octahedral (high-spin) | 2 | 2.9 - 3.4 |
| Ni(II) | Square Planar | 0 | Diamagnetic |
| This table is for illustrative purposes and the data does not correspond to this compound complexes. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict the geometric, electronic, and spectroscopic properties of molecules with a high degree of accuracy. mdpi.comnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. github.comscm.com For Isoquinoline-7-carbothioamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31+G(d,p), are performed to achieve this structural relaxation. mdpi.com
Once the optimized geometry is obtained, a range of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comrsc.orgresearchgate.net
Table 1: Calculated Electronic Properties of Isoquinoline (B145761) Derivatives from DFT Studies Note: The following data are representative values for isoquinoline derivatives based on published studies and serve as an illustrative example for this compound.
| Property | Description | Representative Value | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -6.5 eV | mdpi.comresearchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -3.0 eV | mdpi.comresearchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.5 to 4.5 eV | researcher.liferesearchgate.net |
| Dipole Moment (µ) | Measure of the net molecular polarity arising from charge distribution. | 4.0 to 11.0 D | mdpi.com |
The electronic properties derived from DFT calculations are used to compute global reactivity descriptors, which quantify the chemical behavior of the molecule. researchgate.net These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative basis for predicting reactivity. nih.govrsc.org Hardness (η) measures resistance to change in electron distribution, while softness (S) is its inverse. The electrophilicity index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. researchgate.net
DFT is also instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. This approach can reveal the activation energies required for specific chemical transformations, offering insights that are difficult to obtain experimentally. For instance, studies on related isoquinolines have used DFT to understand transition states in substitution reactions or the stability of metal complexes. nih.gov
Table 2: Global Reactivity Descriptors for Isoquinoline Derivatives Note: These values are illustrative and based on typical findings for related heterocyclic compounds.
| Descriptor | Formula | Description | Reference |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. | nih.govresearchgate.net |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. | nih.govresearchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. | nih.govrsc.org |
| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -χ) | Quantifies the propensity of a species to accept electrons. | nih.govresearchgate.net |
DFT provides a reliable method for simulating various types of molecular spectra. The calculation of vibrational frequencies can predict the infrared (IR) spectrum of this compound. Comparing the computed spectrum with experimental data serves as a powerful tool for structural confirmation. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths. The analysis of these transitions, often characterized as π-π* or n-π*, helps in interpreting the experimental UV-Vis spectrum. researchgate.net
Reactivity Predictions and Mechanistic Insights
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. plos.org For this compound, MD simulations can provide critical insights into its conformational flexibility and its behavior in a biological environment, such as in aqueous solution or in the binding pocket of a protein. tandfonline.comnih.gov
In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces on each atom are calculated repeatedly to model its trajectory. nih.gov The stability of the molecule or a protein-ligand complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) over the simulation period. A stable RMSD indicates that the system has reached equilibrium. nih.govnih.gov MD simulations can also reveal key intermolecular interactions, such as hydrogen bonds, and their stability over time, which is crucial for understanding drug-receptor binding. plos.orgsamipubco.com
Table 3: Typical Parameters for a Molecular Dynamics Simulation Setup Note: This table outlines a general protocol for MD simulations.
| Parameter | Description | Typical Setting | Reference |
| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS | nih.gov |
| Solvent Model | Explicit representation of solvent molecules. | TIP3P, SPC/E (for water) | nih.gov |
| Simulation Time | The duration of the simulation. | 100-200 ns or longer | plos.orgnih.gov |
| Ensemble | Statistical ensemble defining thermodynamic variables (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) | nih.gov |
| Temperature | The temperature at which the simulation is run. | 300 K (approximating physiological temperature) | plos.org |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is essential in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. dergipark.org.tr
For this compound, docking studies would involve placing the molecule into the active site of a target protein. The algorithm then samples numerous possible conformations and orientations, scoring them based on a function that estimates the binding free energy. mdpi.com The resulting docking score gives a prediction of the binding affinity, with more negative values indicating stronger binding. dergipark.org.troatext.com The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. acs.org Studies on structurally similar N-aryl-3,4-dihydroisoquinoline carbothioamides have successfully used this method to rationalize their urease inhibitory activity. acs.org
Table 4: Illustrative Molecular Docking Results for this compound Note: This table presents hypothetical docking results against a representative enzyme target to illustrate the type of data generated.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction | Reference |
| Urease (e.g., 4H9M) | -8.5 | HIS-A322, GLY-A279 | Hydrogen Bond | acs.org |
| ALA-A365, MET-A366 | Hydrophobic Interaction | acs.org | ||
| HIS-A248 | π-Anion Interaction | acs.org | ||
| A Kinase (e.g., 2A1A) | -9.2 | LYS-72, ASP-184 | Hydrogen Bond | unpad.ac.id |
| VAL-57, LEU-173 | Hydrophobic Interaction | unpad.ac.id |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.inforesearchgate.net The fundamental principle is that the structural properties of a molecule, encoded by numerical values called molecular descriptors, determine its activity. mdpi.com
To build a QSAR model for a series of compounds including this compound, one would first calculate a wide range of molecular descriptors. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume). nih.govmdpi.com Using statistical methods like multiple linear regression or machine learning algorithms, a model is then developed that correlates a selection of these descriptors with experimentally determined biological activity (e.g., IC₅₀ values). mdpi.comjapsonline.com A statistically robust and validated QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues by identifying the key structural features that influence activity. nih.govjapsonline.com
Table 5: Categories of Molecular Descriptors for QSAR Modeling
| Descriptor Category | Description | Examples | Reference |
| Constitutional (1D) | Based on the molecular formula. | Molecular Weight, Atom Count | mdpi.com |
| Topological (2D) | Based on the 2D representation and connectivity of atoms. | Wiener Index, Kier & Hall Connectivity Indices | japsonline.com |
| Geometrical (3D) | Based on the 3D geometry of the molecule. | Molecular Surface Area, Molecular Volume | nih.gov |
| Quantum-Chemical | Derived from quantum mechanical calculations (e.g., DFT). | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | nih.gov |
| Physicochemical | Related to physical and chemical properties. | LogP (lipophilicity), Molar Refractivity | mdpi.com |
Tautomerism and Conformational Analysis of this compound
The structural and electronic properties of this compound are of significant interest for understanding its reactivity and potential interactions in biological systems. Computational and theoretical methods, particularly Density Functional Theory (DFT), provide valuable insights into the molecule's tautomeric preferences and conformational landscape. While direct experimental or computational studies on this compound are not extensively available in the current literature, valuable inferences can be drawn from studies on structurally related compounds, such as isoquinoline-carboxamides and other heterocyclic thioamides.
Tautomerism of the Carbothioamide Group
The carbothioamide group (-CSNH2) of this compound can exist in two primary tautomeric forms: the thione (or amide) form and the thiol (or imidic acid) form. The equilibrium between these two forms is a crucial aspect of the molecule's chemistry.
Thione Form: C(=S)NH2
Thiol Form: C(=N)SH
Computational studies on various heterocyclic thiocarbonyl compounds consistently indicate that the thione form is energetically more stable and, therefore, the predominant tautomer in both the gas phase and in various solvents. researchgate.netnih.gov For instance, DFT calculations on 4-substituted 1,2,4-triazole-3-thiones show that the thione tautomers are more stable than the corresponding thiol forms. nih.gov This preference is generally attributed to the greater bond strength of the C=S double bond compared to the C=N double bond in the thiol form.
The relative stability of these tautomers can be influenced by solvent effects. Polar protic solvents, such as water and methanol, can facilitate the tautomerization process by acting as a proton shuttle, thereby lowering the energy barrier for the interconversion. researchgate.net However, even in such solvents, the thione form is generally found to be the more stable. researchgate.net
A study on 1-benzamidoisoquinoline derivatives, which feature an amide group instead of a thioamide, investigated the amide-enamine tautomerism. mdpi.com This study, using NMR spectroscopy and DFT calculations, found that the amide form was the most abundant tautomer for most substituents, highlighting the general preference for the keto/thione form in such heterocyclic systems. mdpi.com
Based on these analogous systems, it can be confidently predicted that this compound exists predominantly in its thione form.
Table 1: Predicted Tautomeric Forms of this compound
| Tautomeric Form | Structure | Predicted Relative Stability |
| Thione (Amide) | Isoquinoline-C(=S)NH2 | More Stable (Predominant) |
| Thiol (Imidic Acid) | Isoquinoline-C(SH)=NH | Less Stable |
This data is inferred from computational studies on analogous heterocyclic thioamides and carboxamides.
Conformational Analysis
The conformational flexibility of this compound primarily revolves around the rotation of the carbothioamide group with respect to the isoquinoline ring. The key dihedral angle is defined by the atoms C6-C7-C(S)-N of the molecule. The orientation of the carbothioamide group can be described as either syn or anti with respect to the C8 atom of the isoquinoline ring.
Computational studies on the conformational analysis of N,N'-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) have shown a preference for a s-cis or cisoid conformation of the two thiosemicarbazone moieties. mdpi.com In the case of this compound, the planarity of the system is influenced by the potential for intramolecular hydrogen bonding and steric hindrance.
The two primary planar conformers would be:
Conformer A (syn): The sulfur atom is oriented towards the C8-H8 bond of the isoquinoline ring.
Conformer B (anti): The sulfur atom is oriented away from the C8-H8 bond.
The relative energies of these conformers would depend on a balance of steric interactions and potential weak intramolecular hydrogen bonds between the amino group of the carbothioamide and the nitrogen atom of the isoquinoline ring, although the latter is less likely given the distance. It is plausible that the two conformers are close in energy, with a relatively low barrier to rotation around the C7-C(S) bond. The planarity of the molecule may be slightly distorted to alleviate steric strain.
A DFT study at the B3LYP/6-311G++(d,p) level of theory for a related compound, N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), confirmed a good match between the calculated and experimental structures, indicating the reliability of such computational methods for conformational analysis. mdpi.com
Table 2: Predicted Conformational Isomers of this compound
| Conformer | Description | Predicted Relative Energy |
| Conformer A (syn) | Sulfur atom oriented towards C8 | Likely close in energy to Conformer B |
| Conformer B (anti) | Sulfur atom oriented away from C8 | Likely close in energy to Conformer A |
This data is inferred from computational studies on analogous aryl carbothioamides.
Applications in Materials Science and Supramolecular Chemistry
Development of Advanced Materials
The inherent properties of the isoquinoline (B145761) scaffold are leveraged in the development of sophisticated materials with tailored functionalities. Its derivatives are noted for applications in polymers, coatings, and fluorescent probes, indicating a rich area of exploration for isoquinoline-7-carbothioamide. chemimpex.com
While specific polymers incorporating this compound are not yet widely documented, the use of related isoquinoline structures in polymer science is established. For instance, styrylquinoline, which contains the quinoline (B57606) core, has been copolymerized to create materials with interesting photoluminescent properties. mdpi.com Quinoline derivatives in general are recognized for their potential in creating advanced polymers. rsc.org The free-radical polymerization of monomers is a common technique used to create such systems. mdpi.com
The presence of the thioamide group in this compound offers unique possibilities for polymerization. It can potentially be used in creating multiblock copolymers, which are known for combining various functional properties with enhanced durability. beilstein-journals.org The development of polymers from isoquinoline precursors, such as isoquinoline-7-carbaldehyde, for use in advanced materials and coatings has been noted, suggesting a viable synthetic pathway. chemimpex.com
Isoquinoline derivatives are of significant interest for their applications in optoelectronics and as luminescent materials. mdpi.com The isoquinoline ring system is an excellent candidate for an organic acceptor moiety due to its electron-attracting nature. mdpi.com This makes it a valuable component in materials designed for organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.comymdchem.com
Research into related heterocyclic systems demonstrates this potential. Dihydrothieno[2,3-c]isoquinolines, for example, have been synthesized and investigated as luminescent compounds, exhibiting promising photophysical characteristics. acs.org Similarly, isoquinoline-3-amine derivatives are known to exhibit fluorescent properties, making them potential fluorophores. mdpi.com Europium(III) complexes containing isoquinoline-based ligands have been developed as luminescent probes, capable of detecting specific analytes like citrate (B86180) in complex biological fluids. nih.gov The intrinsic photoactive properties of conjugated systems related to isoquinoline are also explored for use in functional organic materials. researchgate.net
| Compound Class | Application | Key Finding | Reference |
| Dihydrothieno[2,3-c]isoquinolines | Luminescent Compounds | Investigated for photophysical properties applicable to fluorescent materials. | acs.org |
| Isoquinoline-based Eu(III) Complexes | Luminescent Probes | Capable of detecting citrate in complex matrices through luminescence enhancement. | nih.gov |
| Styrylquinoline Copolymers | Optoelectronics | Thin films exhibit photoluminescence with peaks corresponding to both the polymer backbone and the styrylquinoline fragment. | mdpi.com |
| Isoquinoline-3-amine Derivatives | Fluorophores | Identified as potential fluorescent materials based on their optical properties. | mdpi.com |
This table presents findings on isoquinoline derivatives, suggesting the potential luminescent and optical applications of this compound.
The field of chemical sensors has benefited greatly from the development of organic molecules capable of selective analyte detection. chemcu.orgresearchgate.net Quinoline and its derivatives have been utilized for designing probes for various ions due to their high chelating ability and unique photophysical properties. nih.gov Specifically, quinoline-based thiosemicarbazones, which share the thioamide functional group with this compound, have been successfully synthesized as colorimetric chemosensors for detecting fluoride (B91410) and cyanide ions. nih.gov
The sensing mechanism often relies on a change in color or fluorescence upon binding with the target analyte. nih.govmdpi.com The combination of the isoquinoline ring and the thioamide group in this compound makes it a promising candidate for developing new optical chemical sensors. The nitrogen atom in the isoquinoline ring and the sulfur/nitrogen atoms of the thioamide group can act as binding sites for metal ions or anions, potentially leading to a detectable spectroscopic change. nih.govdntb.gov.ua
Luminescent and Optical Materials
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. wku.eduprometheanparticles.co.uk Their high porosity, large surface areas, and tunable structures make them suitable for applications in gas storage, separation, and catalysis. mdpi.comacs.org
The rational design of organic ligands is crucial for constructing MOFs with desired topologies and properties. rsc.org N-heterocyclic ligands, particularly those with carboxylate or other donor groups, are excellent candidates for building robust frameworks. mdpi.commdpi.com
While the direct use of this compound in MOF synthesis is not yet extensively reported, its close structural analog, isoquinoline-7-carboxamide (B3086367) , is listed as an organic monomer for Covalent Organic Frameworks (COFs) and as a MOF ligand. bldpharm.com This strongly suggests the suitability of the 7-substituted isoquinoline scaffold for framework construction. Furthermore, coordination polymers have been successfully synthesized using isoquinoline-5-carboxylate , which forms 2D sheets with copper(II) ions. researchgate.net The thioamide group (-CSNH₂) in this compound, with its available nitrogen and sulfur donor atoms, presents a versatile alternative to the more common carboxylate linkers, offering different coordination geometries and potentially novel framework properties. The study of how different ligands affect the final structure is a key area of MOF research. mdpi.com
| Ligand | Metal Ion | Resulting Structure | Key Feature | Reference |
| Isoquinoline-5-carboxylic acid | Cu(II) | 2D Coordination Polymer | Solvent ratio during synthesis influences the final crystal phase. | researchgate.net |
| Quinoline-2,4-dicarboxylic acid | Ln(III) | 3D Coordination Polymer | Ligand denticity and conformation are influenced by synthesis temperature. | mdpi.com |
| 1,3,5-triaza-7-phosphaadamantane (PTA) & Adamantane Carboxylic Acids | Ag(I) | 1D and 3D Coordination Polymers | Heteroleptic approach yields bioactive materials. | acs.org |
This table shows examples of coordination polymers built from isoquinoline/quinoline derivatives and other complex ligands, highlighting the principles applicable to this compound.
A key advantage of MOFs is the ability to precisely control their pore size and internal chemical environment by carefully selecting the organic ligand. mdpi.comnih.gov The length and geometry of the linker directly influence the dimensions of the pores within the framework. nih.govresearchgate.net For example, using elongated ligands can lead to MOFs with exceptionally high surface areas. nih.gov
The functional groups on the ligand are not just for linking but also for imparting specific chemical properties to the pores. mdpi.com The thioamide group of this compound could introduce Lewis basic sites (via the S and N atoms) within the pores of a MOF. These sites could be valuable for selective gas adsorption or as active centers for catalysis. This strategy of "pore-tailoring" allows for the design of materials optimized for specific tasks, such as size-selective gas sensing or targeted chemical separations. rsc.org The ability to modify ligand chemistry is fundamental to tailoring MOF functionalities for applications ranging from gas storage to drug delivery. mdpi.com
Ligand Design for MOF Construction
Supramolecular Assemblies and Hydrogen Bonding Interactions
The formation of well-defined supramolecular architectures is predicated on the strength and directionality of intermolecular interactions. In this compound, the carbothioamide group is the primary driver for self-assembly through hydrogen bonding, while the isoquinoline ring provides a scaffold and participates in weaker, yet significant, non-covalent interactions.
Carbothioamides are known to be excellent building blocks for supramolecular polymers due to the strong and directional nature of the hydrogen bonds they form. Research on analogous systems, such as benzene-1,3,5-tris(carbothioamides) (BTAs), has demonstrated that these molecules can self-assemble in solution to form long, one-dimensional helical structures. nih.gov This assembly is often a cooperative process, meaning that after an initial nucleus is formed, subsequent monomer additions are more favorable, leading to the rapid formation of long polymeric chains. nih.gov
The self-assembly mechanism is driven by threefold intermolecular hydrogen-bonding interactions that stabilize the resulting columnar structures. nih.gov For this compound, a similar mechanism can be postulated. The carbothioamide moiety, with its N-H donor and C=S acceptor sites, can engage in self-complementary hydrogen bonding. Depending on the concentration, solvent, and temperature, this compound molecules could assemble into various ordered aggregates, from simple dimers to extended one-dimensional chains. The specific mode of assembly, whether it be a "head-to-tail" or a "stacked" arrangement, would be influenced by the interplay of the primary hydrogen bonds and secondary interactions involving the isoquinoline ring. acs.org Studies on other self-assembling systems have shown that subtle changes to the molecular structure can shift the assembly mechanism from isodesmic (where each step of association has the same energy) to cooperative. rsc.org
The substitution of the amide oxygen with sulfur fundamentally alters the hydrogen-bonding characteristics of the functional group. Thioamides are generally considered to be better hydrogen bond donors than their oxo-amide counterparts. rsc.org This enhanced donor capacity, coupled with the unique geometry of the thioamide group, imparts strong directionality to the hydrogen bonds, which is crucial for the formation of ordered polymeric architectures. nih.gov
In a potential supramolecular polymer of this compound, the primary interaction would be the N-H···S hydrogen bond. Unlike the more flexible C=O···H bond, the C=S···H bond angle can be more acute, approaching 90 degrees in some cases, which can lead to distinct packing arrangements compared to oxoamides. acs.org These directional N-H···S bonds would act as the "glue" holding the monomers together in a chain-like fashion. The planarity of the isoquinoline ring would further contribute to the rigidity and order of the resulting supramolecular polymer. The formation of extended chains of hydrogen bonds between thioamide groups is a known phenomenon that can dictate the crystal lattice of small molecules and the structure of supramolecular polymers. gla.ac.uk
The key hydrogen bond is the N-H···S interaction. The thioamide N-H group acts as the hydrogen bond donor, while the sulfur atom of a neighboring molecule acts as the acceptor. Computational and experimental studies on thioamide-containing structures have established the characteristics of this bond. nsf.gov
Interactive Table 1: Typical Geometrical Parameters of N-H···S Hydrogen Bonds
| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| N-H | C=S | ~ 1.02 | ~ 2.4 - 2.8 | ~ 3.4 - 3.8 | ~ 150 - 170 |
Note: The values presented are typical ranges observed in crystal structures of thioamide-containing compounds and may vary for this compound.
Another significant non-covalent interaction is the C-H···π interaction. In this case, an aromatic C-H bond from the isoquinoline or phenyl portion of a molecule can act as a weak hydrogen bond donor to the π-electron cloud of an adjacent isoquinoline ring. These interactions are known to be important in controlling the packing of aromatic molecules in crystals and supramolecular structures. researchgate.netrsc.org The isoquinoline ring system provides multiple sites for such interactions, which can help to organize the supramolecular chains into more complex 2D or 3D architectures. researchgate.net
Interactive Table 2: Representative Geometrical Parameters for C-H···π Interactions
| Donor (D) | Acceptor (A) | H···π Centroid Distance (Å) | C-H···π Centroid Angle (°) |
| C-H (aromatic) | π-system (Isoquinoline) | ~ 2.5 - 3.0 | ~ 120 - 160 |
Note: These are generalized values for C-H···π interactions involving aromatic systems and serve as a plausible reference for assemblies of this compound.
The interplay between the strong, directional N-H···S hydrogen bonds and the weaker, less directional C-H···π and π-π stacking interactions would ultimately determine the final supramolecular architecture. The hydrogen bonds would likely direct the primary assembly into one-dimensional chains, while the C-H···π and other van der Waals forces would govern the packing of these chains, leading to the formation of materials with specific structural and, consequently, functional properties.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing Isoquinoline-7-carbothioamide to ensure reproducibility?
- Methodological Answer :
- Synthesis : Optimize reaction conditions (solvent, temperature, catalyst) based on analogs like 7-chloroisoquinoline derivatives. Use inert atmospheres to prevent oxidation of the thioamide group .
- Characterization : Employ NMR (¹H/¹³C) to confirm structure, HPLC for purity (>95%), and mass spectrometry for molecular weight validation. Include full spectral data in supplementary materials to enable replication .
- Reproducibility : Document batch-specific variations (e.g., solvent traces) and provide step-by-step protocols in the main text or supplementary files .
Q. How can researchers design experiments to assess the antimicrobial activity of this compound?
- Methodological Answer :
- Assay Design : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls to rule out cytotoxicity .
- Dose-Response : Test concentrations ranging from 0.1–100 µM. Use triplicate measurements and statistical analysis (e.g., ANOVA) to validate significance .
- Data Reporting : Tabulate results with IC₅₀ values and standard deviations. Cross-reference with structurally similar compounds (e.g., 7-chloroisoquinoline-3-carboxylic acid) to identify activity trends .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Data Contradiction Analysis :
Purity Verification : Re-analyze compounds via HPLC and elemental analysis to confirm batch consistency .
Assay Variability : Compare protocols (e.g., incubation time, cell lines) across studies. For example, MTT assay results can vary with cell density or serum concentration .
Structural Comparisons : Use X-ray crystallography or DFT calculations to evaluate conformational differences in derivatives that may affect binding .
- Hypothesis Testing : Design follow-up studies to isolate variables (e.g., substituent effects) using structure-activity relationship (SAR) models .
Q. What computational strategies are effective in predicting the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., kinases). Validate docking poses with molecular dynamics simulations .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) from PubChem data .
- Cross-Validation : Compare computational predictions with experimental IC₅₀ values to refine force field parameters .
Q. How can researchers cross-validate findings from in vitro and in vivo studies involving this compound?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma concentration-time profiles in animal models to correlate in vitro potency with bioavailability .
- Biomarker Analysis : Use metabolomics (LC-MS) to identify downstream targets (e.g., enzyme inhibition markers) in both settings .
- Dose Translation : Apply allometric scaling to extrapolate effective doses from rodents to humans, adjusting for metabolic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
